molecular formula C3HF8N B14750257 1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine CAS No. 428-72-8

1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine

Cat. No.: B14750257
CAS No.: 428-72-8
M. Wt: 203.03 g/mol
InChI Key: CKDYCFMKMBQBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine is a fluorinated amine compound with the chemical formula C3H2F8N. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine typically involves the reaction of a suitable amine precursor with fluorinating agents. One common method is the electrofluorination of the parent amine using hydrogen fluoride as both the solvent and the fluorine source . This process involves the application of an electric current to induce the fluorination reaction, resulting in the formation of the desired fluorinated amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrofluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced fluorination techniques and equipment ensures the efficient and safe production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different fluorinated derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially fluorinated amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents such as dichloromethane or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different amine compounds with varying degrees of fluorination.

Scientific Research Applications

1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine involves its interaction with molecular targets and pathways. The compound’s fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine is unique due to its specific arrangement of fluorine atoms and its amine functional group. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

428-72-8

Molecular Formula

C3HF8N

Molecular Weight

203.03 g/mol

IUPAC Name

1,1,2,2,2-pentafluoro-N-(trifluoromethyl)ethanamine

InChI

InChI=1S/C3HF8N/c4-1(5,6)2(7,8)12-3(9,10)11/h12H

InChI Key

CKDYCFMKMBQBHI-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(NC(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.